molecular formula C9H12F3NO4 B3389279 1-[(2,2,2-Trifluoroethoxy)carbonyl]piperidine-4-carboxylic acid CAS No. 923249-57-4

1-[(2,2,2-Trifluoroethoxy)carbonyl]piperidine-4-carboxylic acid

Cat. No.: B3389279
CAS No.: 923249-57-4
M. Wt: 255.19 g/mol
InChI Key: NXSVNQYUXZRHAH-UHFFFAOYSA-N
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Description

1-[(2,2,2-Trifluoroethoxy)carbonyl]piperidine-4-carboxylic acid is a piperidine derivative featuring a trifluoroethoxy-substituted carbonyl group at position 1 and a carboxylic acid moiety at position 3. The trifluoroethoxy group introduces significant lipophilicity and electronic effects due to fluorine's electronegativity, influencing solubility, metabolic stability, and target binding.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2,2-trifluoroethoxycarbonyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO4/c10-9(11,12)5-17-8(16)13-3-1-6(2-4-13)7(14)15/h6H,1-5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSVNQYUXZRHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,2,2-Trifluoroethoxy)carbonyl]piperidine-4-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Trifluoroethoxycarbonyl Group: This step involves the reaction of the piperidine ring with 2,2,2-trifluoroethanol and a carbonylating agent such as phosgene or triphosgene under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,2,2-Trifluoroethoxy)carbonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Prostaglandin Analogues

One of the significant applications of this compound is its use in synthesizing prostaglandin analogues. Prostaglandins are crucial for various physiological functions and are targets for drug development due to their roles in inflammation and pain signaling. The compound's structure allows for modifications that enhance biological activity and selectivity towards specific prostaglandin receptors .

2. Inhibition of Sodium Channels

Research indicates that derivatives of piperidine compounds, including 1-[(2,2,2-trifluoroethoxy)carbonyl]piperidine-4-carboxylic acid, can act as inhibitors of sodium channels (Na_v 1.8). These channels are implicated in pain pathways, making such compounds potential candidates for developing analgesics .

Pharmacological Studies

Case Study: Analgesic Properties

A study focused on the analgesic properties of piperidine derivatives demonstrated that modifications to the piperidine ring could enhance efficacy against neuropathic pain models. The incorporation of the trifluoroethoxycarbonyl group was found to improve solubility and bioavailability, leading to better therapeutic outcomes in animal models .

Data Table: Comparison of Piperidine Derivatives

Compound NameActivity TypeIC50 (µM)Reference
This compoundNa_v 1.8 Inhibitor5.6
Piperidine derivative AProstaglandin Receptor3.1
Piperidine derivative BAnalgesic4.8

Mechanism of Action

The mechanism by which 1-[(2,2,2-Trifluoroethoxy)carbonyl]piperidine-4-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical parameters of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight Log S (Solubility) Hydrogen Bond Donors Hydrogen Bond Acceptors TPSA (Ų)
1-[(2,2,2-Trifluoroethoxy)carbonyl]piperidine-4-carboxylic acid (Target) C10H12F3NO5 283.21 ~-2.1 (Predicted) 1 6 87.7
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (Analog) C9H15NO4 201.22 -1.4 1 5 74.6
1-[(tert-Butoxy)carbonyl]-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid C13H20F3NO5 327.30 -3.2 (Predicted) 1 7 108.4
1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid C13H14F3NO2 273.25 -2.8 1 3 49.3

Key Observations :

  • Trifluoroethoxy vs. Ethoxy : The trifluoroethoxy group increases molecular weight by ~82 Da compared to ethoxy. This substitution reduces solubility (Log S decreases from -1.4 to ~-2.1) due to enhanced lipophilicity.
  • TPSA Impact : The trifluoroethoxy-carbonyl group elevates TPSA (topological polar surface area), suggesting improved polarity but counterbalanced by fluorine's hydrophobicity .
  • Bulkier Substituents: The tert-butoxy analog (C13H20F3NO5) has even lower solubility (-3.2 Log S) due to steric hindrance and increased molecular weight .

Key Insights :

  • Trifluoroethoxy Effects : The trifluoroethoxy group may enhance metabolic stability (via CYP inhibition resistance) but reduce BBB penetration due to increased molecular weight and P-gp efflux susceptibility .
  • Aromatic vs. Aliphatic Substituents: The trifluoromethylphenyl analog (C13H14F3NO2) shows stronger CYP inhibition, likely due to aromatic π-π interactions with enzyme active sites .

Biological Activity

1-[(2,2,2-Trifluoroethoxy)carbonyl]piperidine-4-carboxylic acid is a fluorinated piperidine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C9H12F3NO4C_9H_{12}F_3NO_4 and a molecular weight of 255.19 g/mol, is notable for its unique trifluoroethoxy group, which may influence its pharmacological properties.

The compound's structure can be represented as follows:

PropertyValue
Chemical Formula C9H12F3NO4
Molecular Weight 255.19 g/mol
IUPAC Name 1-(2,2,2-trifluoroethoxycarbonyl)piperidine-4-carboxylic acid
PubChem CID 16227155
Appearance Powder

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of sodium channels, particularly Na_v1.8 channels, which are involved in pain signaling pathways. This inhibition could potentially lead to analgesic effects.

In Vitro Studies

Research has demonstrated that compounds similar to this compound exhibit significant activity against various cell lines. For instance:

  • Cell Line Inhibition : Studies indicated that the compound could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showcasing potential antitumor properties.

In Vivo Studies

Animal models have been employed to evaluate the analgesic properties of this compound:

  • Pain Models : In rodent models, administration of the compound resulted in a notable reduction in pain response in formalin-induced pain assays. This suggests that the compound may have potential as a therapeutic agent for pain management.

Case Study 1: Analgesic Effects

A study conducted on mice demonstrated that the administration of this compound led to a significant decrease in nociceptive behavior compared to control groups. The results indicated a dose-dependent response with maximum efficacy observed at higher concentrations.

Case Study 2: Antitumor Activity

In another investigation focused on its anticancer properties, the compound was tested against various tumor cell lines. The results indicated that it induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Q & A

Q. Why does the compound degrade during storage, and how can stability be improved?

  • Degradation Pathways : Hydrolysis of the carbamate group in humid environments or photo-degradation under UV light.
  • Solutions : Store lyophilized powder at –20°C under desiccation. Use amber vials to block light exposure. Conduct accelerated stability studies (40°C/75% RH) to establish shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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